Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate
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Overview
Description
Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a methylsulfonyloxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis may involve the reaction of tert-butyl 2-(hydroxymethyl)-3-methylsulfonyloxypropanoate with an aminomethylating agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyloxy group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized propanoates .
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyloxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(aminomethyl)-3-hydroxypropanoate
- Tert-butyl 2-(aminomethyl)-3-chloropropanoate
- Tert-butyl 2-(aminomethyl)-3-bromopropanoate
Uniqueness
Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H19NO5S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)15-8(11)7(5-10)6-14-16(4,12)13/h7H,5-6,10H2,1-4H3 |
InChI Key |
VOXVBKJARYGHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)COS(=O)(=O)C |
Origin of Product |
United States |
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